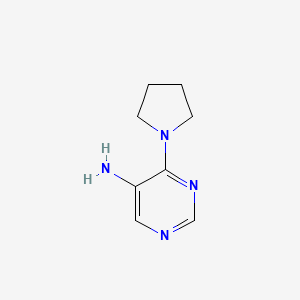

4-(Pyrrolidin-1-yl)pyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrrolidin-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATGJJKFMXRJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286672 | |

| Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-92-2 | |

| Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Aminopyrimidine Scaffold

An In-Depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-yl)pyrimidin-5-amine

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its structural resemblance to the nucleobases of DNA and RNA, allowing it to interact with a wide array of biological targets. The compound this compound is a disubstituted pyrimidine that combines the key 5-amino group, a common feature in kinase inhibitors and other signaling pathway modulators, with a 4-pyrrolidinyl substituent. This particular combination of functional groups offers a unique three-dimensional structure and electronic profile, making it a valuable building block for the development of novel pharmaceuticals.

This guide provides a comprehensive, technically-grounded overview of a robust and logical synthetic pathway to this compound. The strategy is predicated on fundamental principles of heterocyclic chemistry, beginning with a commercially viable starting material and proceeding through a key halogenated intermediate. Each step is detailed with explanations for the chosen reagents and conditions, ensuring a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Step Synthetic Approach

The most logical and efficient pathway for the synthesis of this compound involves two primary transformations:

-

Chlorination of the Pyrimidine Core: Conversion of a readily available 5-amino-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 5-aminopyrimidin-4(3H)-one) into the highly reactive intermediate, 4-chloropyrimidin-5-amine.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of the 4-chloro intermediate with pyrrolidine to displace the chloride and form the final target molecule.

This approach leverages the well-established reactivity of halopyrimidines, where the halogen at the C4 position is highly susceptible to nucleophilic attack.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Chloropyrimidin-5-amine

The critical step in this synthesis is the preparation of a pyrimidine core activated for nucleophilic substitution. 4-Chloropyrimidin-5-amine is an ideal intermediate due to the high reactivity of the C4-chloro substituent. The most common and effective method for this transformation is the treatment of the corresponding hydroxypyrimidine with a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Causality and Mechanistic Insight

The conversion of a pyrimidinone (a cyclic amide) to a chloropyrimidine is a classic transformation in heterocyclic chemistry. Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The reaction proceeds via the activation of the carbonyl oxygen of the pyrimidinone tautomer by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphoro-ester intermediate. The chloride ion, now a good nucleophile, attacks the electron-deficient C4 position, leading to the formation of the C-Cl bond and the elimination of a dichlorophosphate byproduct. The driving force for this reaction is the formation of the stable aromatic pyrimidine ring in the product.

Caption: Simplified mechanism for the chlorination of a pyrimidinone using POCl₃.

Experimental Protocol: Chlorination

This protocol is adapted from established procedures for the chlorination of similar hydroxypyrimidine systems.[1][2]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-aminopyrimidin-4(3H)-one (1.0 eq).

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 4-5 eq) to the flask at room temperature under a nitrogen atmosphere. The reaction is often performed neat or with a high-boiling inert solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing crushed ice with vigorous stirring. This step quenches the excess POCl₃ and should be performed in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 4-chloropyrimidin-5-amine.

| Parameter | Condition | Rationale |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Standard, effective reagent for converting hydroxypyrimidines to chloropyrimidines.[1][2] |

| Stoichiometry | Excess POCl₃ (4-5 eq) | Ensures complete conversion of the starting material; often serves as the solvent. |

| Temperature | Reflux (105-110 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 12-16 hours | Typical duration to ensure complete reaction, should be monitored by TLC/LC-MS. |

| Work-up | Quenching with ice water | Safely neutralizes the highly reactive excess POCl₃ in a controlled manner. |

Part 2: Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine

With the activated 4-chloropyrimidin-5-amine in hand, the final step is the introduction of the pyrrolidine moiety. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, further enhanced by the ring nitrogen atoms, makes the C4 position highly susceptible to attack by nucleophiles like pyrrolidine.

Causality and Mechanistic Insight

The SNAr mechanism is a two-step addition-elimination process.

-

Nucleophilic Addition: The nitrogen atom of pyrrolidine (the nucleophile) attacks the electron-deficient C4 carbon of the pyrimidine ring, which bears the chloro leaving group. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. The protonated amine that is formed is then deprotonated by a base present in the reaction mixture (either an added base like K₂CO₃ or an excess of the pyrrolidine nucleophile) to yield the final neutral product.

The reactivity order for SNAr on halopyrimidines is generally C4/C6 > C2 >> C5, confirming that the C4-chloro position is the most reactive site for this substitution.[3][4][5]

Experimental Protocol: Amination

This protocol is based on general methods for the amination of 4-chloropyrimidines.[6][7][8]

-

Reagent Setup: To a solution of 4-chloropyrimidin-5-amine (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or N,N-dimethylformamide (DMF), add pyrrolidine (1.2-1.5 eq).

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). The base is crucial for neutralizing the HCl generated during the reaction, preventing the protonation of the pyrrolidine nucleophile.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the chosen solvent. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) has formed, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography or recrystallization to obtain this compound.

| Parameter | Condition | Rationale |

| Nucleophile | Pyrrolidine (1.2-1.5 eq) | A slight excess ensures the reaction goes to completion. |

| Base | K₂CO₃ or DIPEA (2.0 eq) | Neutralizes the HCl byproduct, preventing the deactivation of the amine nucleophile.[3] |

| Solvent | Ethanol, n-Butanol, or DMF | Polar aprotic or protic solvents that can solvate the intermediates and reactants. |

| Temperature | 80 °C - 120 °C | Provides sufficient energy to overcome the activation barrier for the SNAr reaction. |

| Purification | Column Chromatography | Standard and effective method for isolating the final product from unreacted starting materials and byproducts. |

Conclusion and Future Perspectives

The synthesis of this compound can be reliably achieved through a robust two-step sequence involving chlorination of 5-aminopyrimidin-4(3H)-one followed by a nucleophilic aromatic substitution with pyrrolidine. This pathway is grounded in well-understood, high-yielding reactions that are scalable and amenable to further optimization. The resulting molecule serves as a versatile platform for further functionalization, offering multiple handles for derivatization in drug discovery programs. The insights provided in this guide, from mechanistic rationale to detailed protocols, equip researchers with the foundational knowledge to not only synthesize this specific target but also to design and execute syntheses of a wide range of related aminopyrimidine derivatives.

References

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

-

Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applicable Chemistry. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 4-(pyrrolidin-1-yl)pyrimidin-5-amine

An In-depth Technical Guide to the Physicochemical Properties of 4-(pyrrolidin-1-yl)pyrimidin-5-amine

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 1394042-92-2). This molecule is a notable heterocyclic compound that merges two key pharmacophores: a pyrimidine ring, central to numerous bioactive agents, and a pyrrolidine moiety, a versatile scaffold in modern drug discovery.[1][2] A deep understanding of its properties, such as solubility, lipophilicity (LogP), and ionization state (pKa), is fundamental for its application in medicinal chemistry. These parameters directly govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, thereby influencing its bioavailability and therapeutic efficacy. This document synthesizes available data with field-proven experimental protocols to serve as an essential resource for researchers in drug design and development.

Molecular Structure and Core Identifiers

The foundational step in characterizing any compound is to understand its structure and fundamental properties. This compound is comprised of a pyrimidine core substituted at the 4-position with a pyrrolidine ring and at the 5-position with an amine group. This unique arrangement of hydrogen bond donors (amine NH₂) and acceptors (pyrimidine and pyrrolidine nitrogens) dictates its interaction with biological targets and its behavior in physiological environments.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1394042-92-2 | [3][4][5] |

| Molecular Formula | C₈H₁₂N₄ | [3][4] |

| Molecular Weight | 164.2 g/mol | [3] |

| SMILES | Nc1cncnc1N1CCCC1 |[4] |

Key Physicochemical Parameters

The drug-like quality of a molecule is heavily influenced by a triad of properties: solubility, lipophilicity, and ionization. These factors are interdependent and crucial for predicting a compound's journey from administration to its site of action.

Table 2: Summary of Physicochemical Data

| Parameter | Value | Method |

|---|---|---|

| Melting Point | Data not available | Experimental |

| Boiling Point | Data not available | Experimental |

| Aqueous Solubility | Data not available | Experimental |

| LogP (o/w) | Data not available | Experimental/Calculated |

| pKa | Data not available | Experimental/Calculated |

Aqueous Solubility

Solubility is a critical gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed. The structure of this compound suggests a balance of hydrophilic and hydrophobic character. The primary amine and pyrimidine nitrogens can act as hydrogen bond donors and acceptors, promoting aqueous solubility. Conversely, the pyrrolidine ring and the overall carbon framework contribute to its lipophilicity.

Causality in Experimental Design: Since no experimental data is publicly available, a thermodynamic solubility assay is the gold standard for determination.[3] This method is preferred over kinetic solubility as it measures the true equilibrium of the solid and dissolved states, providing a definitive value for biopharmaceutical modeling. The choice of a phosphate-buffered saline (PBS) at pH 7.4 is critical as it mimics physiological conditions, making the data more relevant for preclinical assessment.

Caption: Experimental workflow for thermodynamic solubility determination.

Lipophilicity (LogP)

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), measures a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. The pyrrolidine ring enhances the three-dimensional character of the molecule, which can influence its interactions with biological membranes and protein hydrophobic pockets.[6]

Causality in Experimental Design: The shake-flask method using n-octanol and water is the benchmark for LogP determination because n-octanol is an excellent surrogate for the lipid bilayers of cell membranes. Measuring the compound's concentration in both phases after reaching equilibrium provides a direct and reliable measure of its partitioning behavior.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the basic nitrogen atoms (on the amine, pyrrolidine, and pyrimidine rings) will be protonated at low pH. The ionization state is critical as it profoundly affects solubility, permeability, and target binding. The charged (protonated) form is typically more water-soluble, while the neutral form is more membrane-permeable.

Causality in Experimental Design: Potentiometric titration is a robust method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The inflection points in the resulting titration curve correspond to the pKa values. This technique is chosen for its accuracy and ability to identify multiple pKa values if they are sufficiently separated.

Caption: Relationship between pH, pKa, and key ADME properties.

Stability and Storage

Chemical stability is paramount for ensuring data integrity and the viability of a compound as a drug candidate. For this compound, proper storage is essential.

-

Short-term Storage: Recommended at -4°C for periods of 1-2 weeks.[3]

-

Long-term Storage: Should be stored at -20°C for durations of 1-2 years.[3]

The amine functionality may be susceptible to oxidation over time, and the compound should be protected from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if possible.

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided for the empirical determination of the key physicochemical properties.

Protocol 1: Thermodynamic Aqueous Solubility Determination

-

Objective: To determine the equilibrium solubility in a physiologically relevant buffer.

-

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the PBS buffer in a glass vial (e.g., 1-2 mg in 1 mL). The presence of visible solid material is essential to ensure saturation.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (25°C). Allow the mixture to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or by filtration through a low-binding 0.45 µm filter. This step is critical to avoid contamination of the supernatant with undissolved particles.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Quantify the concentration of the compound using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Protocol 2: LogP Determination (Shake-Flask Method)

-

Objective: To measure the octanol-water partition coefficient.

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., 1:1 v/v).

-

Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

References

-

PubChem. 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile - PubChem. National Center for Biotechnology Information.

-

Iacobazzi, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

BIOFOUNT. This compound.

-

BenchChem. Physicochemical Properties of 4-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide.

-

PubChem. 1-Methyl-1-Nitroso-3-(2,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-3-Yl)Urea - PubChem. National Center for Biotechnology Information.

-

PubChem. PubChem. National Center for Biotechnology Information.

-

Wikipedia. 4-Pyrrolidinylpyridine.

-

Arctom Scientific. This compound.

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

-

Loddick, S. A., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.

-

PubChem. 4-(Pyrrolidin-1-Yl)-7h-Pyrrolo[2,3-D]pyrimidin-2-Amine - PubChem. National Center for Biotechnology Information.

-

PubChem. 4-Pyrrolidinopyridine - PubChem. National Center for Biotechnology Information.

-

PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

-

PubChem. 1-(4-Amino-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-(3-chloro-phenylsulfanylmethyl)-pyrrolidin-3-ol - PubChem. National Center for Biotechnology Information.

-

PubChem. Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)- - PubChem. National Center for Biotechnology Information.

-

ChemScene. (R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine.

-

ChemicalBook. 4-PYRROLIDIN-1-YL-5-THIEN-2-YLTHIENO[2,3-D]PYRIMIDINE Product Description.

-

Mol-Instincts. This compound.

-

Sigma-Aldrich. 4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one.

-

Aladdin. This compound.

-

PubChem. Pyrimidin-5-amine - PubChem. National Center for Biotechnology Information.

-

Organic Chemistry Portal. Pyrrolidine synthesis.

-

Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

PubChem. Plastoquinone-1 - PubChem. National Center for Biotechnology Information.

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

-

PubChem. Streptobiosamine - PubChem. National Center for Biotechnology Information.

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

-

European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.

-

ChemScene. 4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one.

-

Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.

-

NIST. Pyrrolidine - NIST WebBook.

-

ChemScene. (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine.

-

University of Wisconsin-Madison. pKa Data Compiled by R. Williams.

-

Wikipedia. Pyrrolidine.

-

PubChem. Pyrrolidine - PubChem. National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1394042-92-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 1394042-92-2_4-(Pyrrolidin-1-yl)pyrimidin-5-amineCAS号:1394042-92-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(pyrrolidin-1-yl)pyrimidin-5-amine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 4-(pyrrolidin-1-yl)pyrimidin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of NMR and mass spectrometry with practical insights into the structural elucidation of substituted pyrimidines. While direct experimental data for this specific molecule is not widely published, this guide leverages extensive data from analogous structures to predict and interpret its spectroscopic profile, offering a robust framework for its identification and characterization.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including anticancer and antiviral agents.[1][2] Accurate structural confirmation is a critical step in the synthesis and development of such compounds. This guide focuses on the two primary techniques for unambiguous structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

We will explore the theoretical underpinnings of these techniques as they apply to the target molecule, predict the key features of its ¹H NMR, ¹³C NMR, and mass spectra, and provide standardized protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus, providing a detailed map of the molecular structure.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the pyrimidine ring and the pyrrolidine substituent. The predicted chemical shifts are influenced by the electron-donating and withdrawing effects of the nitrogen atoms and the amine and pyrrolidinyl groups.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 (pyrimidine) | ~8.0-8.2 | Singlet (s) | 1H | Located between two electron-withdrawing nitrogen atoms, leading to a downfield shift. |

| H-6 (pyrimidine) | ~7.8-8.0 | Singlet (s) | 1H | Adjacent to a nitrogen atom and influenced by the pyrrolidinyl group. |

| -NH₂ (amine) | ~4.5-5.5 | Broad Singlet (br s) | 2H | Exchangeable protons with a characteristic broad signal; chemical shift can vary with solvent and concentration. |

| -CH₂- (pyrrolidine, α to N) | ~3.4-3.6 | Triplet (t) | 4H | Protons on the carbons directly attached to the pyrimidine nitrogen, expected to be deshielded. |

| -CH₂- (pyrrolidine, β to N) | ~1.9-2.1 | Quintet (p) | 4H | Protons on the carbons further from the pyrimidine ring, appearing more upfield. |

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (pyrimidine) | ~155-158 | Carbon situated between two nitrogen atoms, resulting in a significant downfield shift. |

| C-4 (pyrimidine) | ~158-162 | Carbon attached to the pyrrolidinyl nitrogen and adjacent to the amine group. |

| C-5 (pyrimidine) | ~110-115 | Carbon bearing the amine group, shielded relative to other pyrimidine carbons. |

| C-6 (pyrimidine) | ~145-148 | Carbon adjacent to a ring nitrogen. |

| -CH₂- (pyrrolidine, α to N) | ~45-50 | Carbons directly bonded to the nitrogen atom. |

| -CH₂- (pyrrolidine, β to N) | ~25-30 | Carbons further from the electron-withdrawing pyrimidine ring. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of exchangeable protons like those of the amine group.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.[4]

Predicted Molecular Ion and Fragmentation Pattern

For this compound (C₈H₁₂N₄), the expected exact mass is approximately 164.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 164.

The fragmentation of substituted pyrimidines is largely governed by the nature and position of the substituents on the pyrimidine ring.[1][4] Common fragmentation pathways involve the loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.[1]

Key Predicted Fragmentation Pathways:

-

Loss of a hydrogen radical: [M-H]⁺ at m/z 163.

-

Loss of an amino radical: [M-NH₂]⁺ at m/z 148.

-

Cleavage of the pyrrolidine ring: A common fragmentation for N-heterocyclic compounds is the loss of ethylene (C₂H₄) from the pyrrolidine ring, leading to a fragment at m/z 136.

-

Retro-Diels-Alder Reaction: Cleavage of the pyrimidine ring can also occur, though the pyrimidine ring is generally stable.[1]

Experimental Protocol: Mass Spectrometry

Methodology:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a common method for structural analysis.[4] Electrospray ionization (ESI) is also suitable, particularly for LC-MS applications.

-

EI-MS Parameters:

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the characteristic fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By applying established principles of NMR and mass spectrometry and drawing on data from structurally related pyrimidine derivatives, we have outlined the expected spectral features that are critical for the structural verification of this compound. The provided protocols offer a standardized approach for acquiring high-quality data, ensuring consistency and reliability in experimental workflows. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.

References

-

Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 2014, 4(4), 92-99. Available from: [Link]

-

Desai, N. C., et al. Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Saudi Chemical Society, 2012, 16(3), 321-326. Available from: [Link]

-

Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 1992, 70(4), 1093-1097. Available from: [Link]

-

Salem, M. A. I., et al. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]

-

Danagulyan, G. G., et al. 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available from: [Link]

-

Hartmann, H., et al. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 2013, 51(11), 714-721. Available from: [Link]

-

Rice, J. M., et al. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 1965, 87(20), 4569-4577. Available from: [Link]

-

Abdel-Wahab, B. F., et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 2022, 27(15), 5003. Available from: [Link]

Sources

solubility of 4-(pyrrolidin-1-yl)pyrimidin-5-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(pyrrolidin-1-yl)pyrimidin-5-amine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][][3] This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of this compound (CAS No. 1394042-92-2), a heterocyclic amine with potential applications in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for researchers to generate reliable and reproducible solubility profiles. We will delve into the theoretical underpinnings of solubility, provide a rationale for solvent selection, detail a robust experimental protocol for equilibrium solubility determination, and outline the necessary analytical techniques for quantification.

Introduction: The Central Role of Solubility

This compound belongs to the pyrimidine class of compounds, a scaffold of significant interest in pharmaceutical research due to its presence in numerous bioactive molecules.[4][5] The journey of a potential drug candidate from the laboratory bench to clinical application is profoundly influenced by its solubility. Poor solubility can lead to challenges in formulation, low bioavailability, and ultimately, the failure of promising therapeutic agents.[6][7]

Understanding the solubility of this compound in various organic solvents is paramount for:

-

Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient scale-up.[1]

-

Formulation Development: Selecting appropriate solvent systems for creating stable and effective dosage forms, including oral, topical, or parenteral formulations.[][8]

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, ensuring accurate and reproducible biological data.[9]

This guide serves as a practical resource for scientists, empowering them with the knowledge to systematically approach the solubility determination of this and other novel chemical entities.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process.[10][11] The extent to which a solute dissolves depends on the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, starting point for prediction.[12][13]

Molecular Structure Analysis of this compound:

-

Pyrimidine Core: A polar heterocyclic aromatic ring containing two nitrogen atoms, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Amine Group (-NH₂): A primary amine at the 5-position, which is a strong hydrogen bond donor and acceptor. This group significantly increases the molecule's polarity and potential for interaction with protic solvents.

-

Pyrrolidine Moiety: A saturated, cyclic secondary amine. The nitrogen atom is a hydrogen bond acceptor. While the alkyl portion is nonpolar, the overall contribution of this group enhances polarity compared to a simple alkyl chain.

Based on this structure, this compound is predicted to be a polar molecule. Its solubility will be highest in polar organic solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility is expected to be low in nonpolar solvents like hydrocarbons.

Key Factors Influencing Solubility:

| Factor | Principle | Implication for this compound |

| Polarity | Polar solutes dissolve best in polar solvents; nonpolar solutes dissolve best in nonpolar solvents.[13][14] | The compound is expected to be more soluble in polar solvents (e.g., alcohols, DMSO, DMF) than in nonpolar solvents (e.g., hexane, toluene). |

| Temperature | For most solids dissolving in liquids, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[10][15] | Increasing the temperature of the solvent will likely increase the solubility. This is a critical parameter to control and report in any solubility study. |

| Solvent Properties | Protic solvents (can donate H-bonds) and aprotic solvents (cannot donate H-bonds) interact differently with solutes. | The amine group makes the compound a hydrogen bond donor and acceptor. Therefore, high solubility is anticipated in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetonitrile). |

| Crystal Form | Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[1][7] | It is crucial to characterize the solid form of the material being tested (e.g., via XRPD) as solubility values are specific to a particular polymorph. |

Rationale for Solvent Selection

A systematic approach to solvent selection is critical for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and chemical classes relevant to pharmaceutical development.

Recommended Solvents for Initial Screening:

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Capable of hydrogen bonding; commonly used in synthesis, purification, and formulation. Expected to be good solvents. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | High polarity and ability to accept hydrogen bonds. Widely used as reaction and analytical solvents. DMSO is a common vehicle for biological screening.[9] |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderately polar solvents used in synthesis. Their ability to dissolve the compound provides useful data for process development. |

| Esters | Ethyl Acetate (EtOAc) | A common solvent for extraction and chromatography with moderate polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Effective at dissolving a wide range of organic compounds, but their use is often limited by toxicity concerns. |

| Nonpolar | Toluene, Heptane/Hexane | Used to establish the lower limit of solubility and are important for anti-solvent crystallization processes. Low solubility is expected. |

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1][16] This method involves agitating an excess of the solid compound in the solvent for a prolonged period until equilibrium is reached.

Workflow for Solubility Determination

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, characterized)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, selected for solvent compatibility)

-

HPLC system with a UV detector

Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg, enough to ensure solid remains after equilibration) into a glass vial.

-

Using a calibrated pipette, add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial. Prepare a blank vial containing only the solvent to serve as a control.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but the ideal time should be determined by testing samples at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[16]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Causality Note: The first few drops of the filtrate should be discarded to prevent errors from potential adsorption of the solute onto the filter material.[1]

-

-

Quantification (HPLC-UV):

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by a validated HPLC-UV method.

-

Construct a calibration curve by plotting the UV peak area against the concentration of the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or moles/liter (M).

-

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvents and conditions.

Example Data Table (Hypothetical Data):

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

Note: The molecular weight of this compound (C₉H₁₃N₅) is approximately 191.24 g/mol . This value should be used for converting mg/mL to Molarity (M).

Conclusion

While direct, published solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for rational prediction of its behavior in various organic solvents. This guide provides the theoretical foundation and a robust, field-proven experimental protocol—the shake-flask method—to empower researchers to generate high-quality, reproducible solubility data. The systematic determination of solubility in a well-chosen set of organic solvents is not merely a data-collection exercise; it is an essential step that provides critical insights for process optimization, formulation design, and the overall advancement of a potential drug candidate.

References

-

Tran, E. & Liu, D. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

-

A. Jouyban. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

-

Houser, A. (2021). 11: Thermodynamics of Solubility. Chemistry LibreTexts. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794590, 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile. Available at: [Link]

-

University of California, Davis. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Wikipedia. (n.d.). Solubility. Available at: [Link]

-

University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75567, 4-Pyrrolidinopyridine. Available at: [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

-

JoVE. (2020). Video: Solubility - Concept. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available at: [Link]

-

World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

-

Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

- Google Patents. (n.d.). US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.

-

PubMed. (2026). Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Solubility - Wikipedia [en.wikipedia.org]

- 11. Video: Solubility - Concept [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

biological activity screening of 4-(pyrrolidin-1-yl)pyrimidin-5-amine

An In-depth Technical Guide to the Biological Activity Screening of 4-(pyrrolidin-1-yl)pyrimidin-5-amine

Foreword: Charting a Course for Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds and approved therapeutics.[1][2] Its ability to engage in various biological interactions, coupled with synthetic tractability, makes it a cornerstone of drug discovery.[3][4] The introduction of a pyrrolidine ring adds a three-dimensional character that can significantly influence physicochemical properties, solubility, and target engagement by exploring chemical space more effectively than flat, aromatic systems.[5]

This guide addresses the molecule this compound, a compound for which, to date, public domain data on biological activity is scarce.[6] This absence of information presents not a barrier, but an opportunity. We are not merely characterizing a compound; we are writing the first page of its biological story.

This document serves as a strategic whitepaper for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a logical and scientifically-grounded roadmap for the comprehensive biological screening of this novel chemical entity. We will proceed through a tiered screening cascade, explaining the causality behind each experimental choice and providing robust, self-validating protocols to ensure the integrity of the data generated. Our objective is to systematically uncover the therapeutic potential of this compound, transforming it from a mere structure into a well-characterized lead candidate.

Chapter 1: Foundational Principles - Compound Integrity and Strategic Approach

Before a single assay is run, the trustworthiness of all subsequent data rests upon the quality of the starting material. The synthesis of pyrimidine derivatives is well-documented, often involving the condensation of appropriate precursors.[7][8] Regardless of the synthetic route, rigorous analytical characterization is non-negotiable.

Pre-Screening Quality Control Checklist:

-

Identity Confirmation: Verification via ¹H NMR and Mass Spectrometry.

-

Purity Assessment: Quantification using HPLC-UV or LC-MS, with a purity threshold of >95% being the standard for initial screening.

-

Solubility Determination: Establishing solubility in aqueous buffers and DMSO is critical for accurate assay performance.

Our screening strategy is built on a tiered, funnel-like approach. This methodology conserves resources by casting a wide, but cost-effective, net in the initial phase, followed by progressively more focused and complex assays for promising "hits." This ensures that we fail fast and cheap, advancing only the most promising activities for deeper investigation.

Chapter 2: Tier 1 - Broad-Spectrum Primary Screening

The objective of Tier 1 is to rapidly and efficiently survey a wide range of biological activities. Given the known pharmacophores within the molecule, we will prioritize assays in oncology, infectious disease, and broad target classes like kinases and G-Protein Coupled Receptors (GPCRs). This phase is ideally suited for high-throughput screening (HTS) methodologies.[9][10]

Caption: High-level workflow for Tier 1 primary screening.

Antiproliferative and Cytotoxicity Screening

Rationale: The pyrimidine core is present in numerous anticancer agents, making this a primary area of investigation.[3][11] We must first determine if the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation) to guide further studies. The XTT assay is chosen for its simplicity and water-soluble formazan product, which eliminates a solubilization step required by the older MTT assay.[12]

Protocol: XTT Cell Viability Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include vehicle (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent with the electron-coupling reagent according to the manufacturer's instructions.

-

Assay Development: Add 50 µL of the prepared XTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂.

-

Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. A "hit" is defined as a compound that causes >50% inhibition of cell viability at a concentration of 10 µM.

Antimicrobial Activity Screening

Rationale: Pyrimidine derivatives have shown a wide range of antimicrobial activities.[11][13] A primary screen against a panel of pathogenic bacteria and fungi is a cost-effective way to explore this potential. The broth microdilution method is a standard for determining the Minimum Inhibitory Concentration (MIC).[14][15]

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Plating: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of the prepared inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

-

Data Acquisition: Determine the MIC by visual inspection; it is the lowest concentration of the compound that completely inhibits visible growth.

-

Analysis: A "hit" is generally considered a compound with an MIC value ≤16 µg/mL.

Kinase Inhibition Screening

Rationale: The aminopyrimidine scaffold is a classic "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[7] A broad panel screen is the most efficient way to identify potential kinase targets. Assays that measure the production of ADP, a universal product of kinase reactions, are highly adaptable for HTS.[16][17]

Principle: Universal Kinase Assay (e.g., ADP-Glo™) This is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction.[16] The reaction is performed in two steps:

-

Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. Active kinases consume ATP and produce ADP. Inhibitors will reduce the amount of ADP produced.

-

ADP Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is used by a luciferase to generate a light signal proportional to the initial ADP concentration.

Screening Strategy:

-

Perform a single-point screen (e.g., at 10 µM) against a large, diverse panel of kinases (e.g., >100 kinases covering different families).

-

A "hit" is identified as a compound that causes >50% inhibition of kinase activity relative to a DMSO control.

G-Protein Coupled Receptor (GPCR) Binding Screen

Rationale: GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of modern drugs.[18] A primary screen can uncover unexpected interactions with this target class. Radioligand binding assays remain the gold standard for quantifying ligand-receptor interactions due to their sensitivity and directness.[18][19]

Principle: Competitive Radioligand Binding Assay

-

Assay Setup: A membrane preparation containing the GPCR of interest is incubated with a known radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and the unlabeled test compound.

-

Competition: The test compound competes with the radioligand for the same binding site on the receptor.

-

Separation & Detection: The receptor-bound radioligand is separated from the unbound radioligand (typically by rapid filtration). The amount of radioactivity bound to the filter is then quantified.

-

Analysis: A high signal indicates the radioligand is bound, meaning the test compound is inactive. A low signal indicates that the test compound has displaced the radioligand, signifying a binding interaction (a "hit").

Chapter 3: Tier 2 - Hit Confirmation and Deconvolution

Caption: Workflow for hit validation and mechanism of action (MoA) studies.

Hit Confirmation and Potency Determination

For any hit from Tier 1, the first steps are:

-

Re-synthesis/Re-supply: Obtain a fresh batch of the compound to rule out issues with the original sample.

-

QC Re-analysis: Confirm the purity and identity of the new batch.

-

Dose-Response Analysis: Perform the primary assay again, but this time using a 10-point, 3-fold serial dilution. This will generate a sigmoidal curve from which an accurate IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) can be calculated.

Data Presentation: IC₅₀ Values

| Target/Cell Line | Primary Assay Result (% Inh @ 10µM) | Confirmed IC₅₀ (µM) |

| MCF-7 Cells | 85% | 1.2 ± 0.2 |

| S. aureus | MIC = 8 µg/mL | MIC = 8 µg/mL |

| Kinase X | 92% | 0.05 ± 0.01 |

| GPCR Y | 78% | 0.25 ± 0.04 |

Orthogonal Assay Validation

Rationale: It is critical to confirm a hit using an assay with a different technology or readout. This ensures the observed activity is genuine and not an artifact of the primary assay format (e.g., compound interfering with luciferase).

-

For a Kinase Hit: If the primary screen used a luminescence (ADP-Glo) assay, an orthogonal confirmation could be a fluorescence polarization (FP) or TR-FRET based assay.[17]

-

For a Cytotoxicity Hit: If XTT showed activity, confirm with a method that measures a different cellular parameter, such as membrane integrity (LDH release assay) or ATP levels (e.g., CellTiter-Glo®).

Secondary and Mechanistic Studies

Once a hit is confirmed and its potency is known, the focus shifts to understanding how and how specifically it works.

-

If Anticancer:

-

Selectivity: Test against a panel of non-cancerous cell lines (e.g., fibroblasts) to determine the therapeutic window.

-

Mechanism: Investigate the mode of cell death using assays for apoptosis markers like Caspase-3/7 activation.

-

-

If Antimicrobial:

-

Spectrum: Test against a broader panel of microbes, including resistant strains.

-

Mechanism: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) using a Time-Kill Kinetic Assay .[14] This involves exposing bacteria to the compound at multiples of its MIC and measuring the number of viable cells over time.

-

-

If Kinase Inhibitor:

-

Selectivity: Screen the compound against a large kinase panel (e.g., >400 kinases) to build a selectivity profile. A highly selective inhibitor is often more desirable to minimize off-target effects.

-

Mechanism: Perform enzyme kinetic studies to determine if the inhibition is competitive with ATP, the substrate, or neither (non-competitive).

-

Conclusion: From Hit to Lead

This guide outlines a systematic, robust, and scientifically-driven strategy for the biological evaluation of this compound. By progressing from broad, high-throughput screening to focused, mechanism-based studies, we can efficiently identify and validate any therapeutic potential. Each step is designed to build confidence in the data, eliminate artifacts, and provide the depth of understanding necessary to justify advancing a compound into the next phase of drug discovery: lead optimization. The journey from a chemical structure to a potential medicine is long, but it begins with the rigorous and logical application of the principles and protocols described herein.

References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

-

GTPγS Binding Assays. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Expert Opinion on Drug Discovery, 12(7), 673-686. Retrieved from [Link]

-

Saeed, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology, 107(18), 5587-5611. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]

-

High-Throughput Screening (HTS). (n.d.). Malvern Panalytical. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

-

Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). National Center for Biotechnology Information. Retrieved from [Link]

-

MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

-

Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). PubMed. Retrieved from [Link]

-

High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Authorea. Retrieved from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. Retrieved from [Link]

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2022). MDPI. Retrieved from [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI. Retrieved from [Link]

-

Compound Screening. (n.d.). BioAscent. Retrieved from [Link]

-

GPCRs (G Protein Coupled Receptors): A Guide. (2023, June 28). Assay Genie. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). National Center for Biotechnology Information. Retrieved from [Link]

-

High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3). ACS Publications. Retrieved from [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online. Retrieved from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023, July 21). ResearchGate. Retrieved from [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). National Center for Biotechnology Information. Retrieved from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018, August 14). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. (2022, September 30). ScienceScholar. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1394042-92-2|this compound|BLD Pharm [bldpharm.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencescholar.us [sciencescholar.us]

- 9. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 10. longdom.org [longdom.org]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 19. multispaninc.com [multispaninc.com]

An In-depth Technical Guide to 4-(pyrrolidin-1-yl)pyrimidin-5-amine (CAS No. 1394042-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of pharmacophoric scaffolds is a cornerstone of rational drug design. The pyrimidine nucleus, a fundamental component of nucleic acids, is a privileged structure found in a multitude of clinically approved drugs, exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] Similarly, the pyrrolidine ring, a saturated five-membered heterocycle, is a common motif in numerous natural products and synthetic pharmaceuticals, often imparting favorable physicochemical and pharmacokinetic properties.[3] The fusion of these two key heterocycles in 4-(pyrrolidin-1-yl)pyrimidin-5-amine (CAS No. 1394042-92-2) presents a molecule of significant interest for therapeutic development, particularly in the realm of kinase inhibition.

This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, and potential biological activities, alongside a list of current suppliers. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and provides a framework for its further investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this compound, the following table includes a combination of data from supplier websites and computationally predicted values.

| Property | Value | Source |

| CAS Number | 1394042-92-2 | N/A |

| Molecular Formula | C₈H₁₂N₄ | [4][5] |

| Molecular Weight | 164.21 g/mol | [4][5] |

| Appearance | No data available | [6] |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | No data available | [6] |

| SMILES | Nc1cncnc1N1CCCC1 | [4] |

| Storage Conditions | Recommended storage at -4°C for short term (1-2 weeks) and -20°C for long term (1-2 years). | [6] |

Biological Activity and Therapeutic Potential

The chemical architecture of this compound, featuring a 4-substituted pyrimidine ring, strongly suggests its potential as a kinase inhibitor. The pyrimidine scaffold is a well-established hinge-binding motif in a large number of kinase inhibitors, where the nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[7]

While direct experimental evidence for the specific biological targets of this compound is not yet published, extensive research on structurally similar compounds provides compelling rationale for its investigation as a kinase inhibitor. Numerous patents and research articles describe the activity of pyrrolopyrimidines and related aminopyrimidines as potent inhibitors of various kinases, including but not limited to:

-

Cyclin-Dependent Kinases (CDKs): Pyrrolopyrimidine compounds have been patented for their ability to modulate the activity of CDKs, such as CDK4, which are key regulators of the cell cycle and are frequently dysregulated in cancer.[8]

-

Protein Kinase B (Akt): The 7H-pyrrolo[2,3-d]pyrimidin-4-yl scaffold, which is structurally related to the core of the title compound, is a key feature of potent and selective inhibitors of Akt, a critical node in cell survival and proliferation signaling pathways.[9][10]

-

Polo-like Kinase 4 (PLK4): Aminopyrimidine cores are central to a series of potent PLK4 inhibitors, a master regulator of centriole duplication with implications in cancer.[11]

-

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4): Pyridopyrimidine derivatives, close analogs of pyrimidines, have been developed as selective inhibitors of MAP4K4, a kinase involved in various cellular processes.[12]

Given this extensive precedent, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases.

Postulated Mechanism of Action: Kinase Inhibition

The likely mechanism of action for this compound is competitive inhibition at the ATP-binding site of a protein kinase. The pyrimidine core would anchor the molecule in the active site through hydrogen bonding with the hinge region. The pyrrolidine and amine substituents would then project into adjacent hydrophobic and hydrophilic pockets, and their specific interactions would determine the compound's potency and selectivity for different kinases.